molecular formula C12H9ClN4OS B6530159 N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1019096-58-2

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B6530159
CAS No.: 1019096-58-2
M. Wt: 292.74 g/mol
InChI Key: NQPZIBQGOMQNPW-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

  • Benzothiazole Derivation: The starting material, 4-chloro-1,3-benzothiazole-2-amine, is reacted with chloroacetyl chloride to form the corresponding chloroacetyl derivative.

  • Pyrazole Formation: The chloroacetyl derivative is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under suitable conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at specific positions on the benzothiazole ring can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: The compound has been investigated for its therapeutic potential. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and stability make it suitable for various applications.

Comparison with Similar Compounds

  • Benzothiazole Derivatives: Other benzothiazole derivatives, such as 2-arylbenzothiazoles, share similar structural features and pharmacological properties.

  • Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-methyl-1H-pyrazole-5-carboxamide, are structurally related and may exhibit similar biological activities.

Uniqueness: N-(4-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide stands out due to its specific substitution pattern and the presence of both benzothiazole and pyrazole rings. This unique combination contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS/c1-17-8(5-6-14-17)11(18)16-12-15-10-7(13)3-2-4-9(10)19-12/h2-6H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPZIBQGOMQNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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